molecular formula C20H20N2O4 B5042643 Methyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5042643
M. Wt: 352.4 g/mol
InChI Key: CISUZVWMPRLMRN-UHFFFAOYSA-N
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Description

Methyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a benzyloxy group, a phenyl ring, and a tetrahydropyrimidine core

Mechanism of Action

Target of Action

It is known that similar compounds with a benzyloxyphenyl structure have been used in the synthesis of various bioactive molecules

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, or disruption of cellular processes . The specific mode of action for this compound would depend on its primary target and requires further investigation.

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the flow of metabolites through that pathway, leading to downstream effects . .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are not explicitly mentioned in the available literature. These properties would significantly impact the compound’s bioavailability and therapeutic efficacy. For instance, the compound’s solubility could influence its absorption and distribution, while its metabolic stability could affect its half-life and clearance .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature could affect the compound’s stability and its interaction with its target . Additionally, the presence of other molecules could influence the compound’s efficacy, either by competing for the same target or by modulating the target’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and esters under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that favor substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials and as a building block for polymers and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 3-[4-(benzyloxy)phenyl]propanoate
  • Levalbuterol Related Compound F
  • Propanoic acid, 3-(4-benzyloxyphenyl)-, methyl ester

Comparison: Methyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its tetrahydropyrimidine core, which is not present in the similar compounds listed above. This core structure provides distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-(3-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-17(19(23)25-2)18(22-20(24)21-13)15-9-6-10-16(11-15)26-12-14-7-4-3-5-8-14/h3-11,18H,12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISUZVWMPRLMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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